HDAC-IN-H13 -

HDAC-IN-H13

Catalog Number: EVT-1534863
CAS Number:
Molecular Formula: C25H22N4O3S2
Molecular Weight: 490.596
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDAC-IN-H13 is a novel Histone deacetylase (HDAC) inhibotor, displays potent inhibitory activity towards human HDACs and several cancer cells lines
Synthesis Analysis

The synthesis of HDAC-IN-H13 typically involves multi-step organic reactions. One common method for synthesizing histone deacetylase inhibitors is through click chemistry, which allows for the rapid assembly of diverse chemical libraries. This method employs azide and alkyne precursors to create a variety of compounds with potential HDAC inhibitory activity .

Technical Details

  1. Click Chemistry Approach: This involves the reaction of azides with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles, which can be further modified to yield HDAC inhibitors.
  2. N-Hydroxypropenamide Derivatives: Another synthesis route includes the formation of N-hydroxypropenamides from substituted quinazoline derivatives, which are then reacted with hydroxylamine to yield final products with desired biological activity .
Molecular Structure Analysis

The molecular structure of HDAC-IN-H13 typically features a core heterocyclic framework that includes nitrogen atoms capable of forming hydrogen bonds with the active site of histone deacetylases. The structure often incorporates:

  • Aromatic rings: These provide hydrophobic interactions crucial for binding.
  • Hydroxamic acid moiety: This is essential for chelating the zinc ion present in the active site of histone deacetylases.

Structural Data

  • Molecular formula: Varies depending on specific substitutions but generally follows patterns found in similar compounds.
  • Key functional groups: Hydroxamic acid, amide linkers, and aromatic rings.
Chemical Reactions Analysis

The reactions involved in the synthesis of HDAC-IN-H13 include:

  • Nucleophilic acyl substitution: This reaction is pivotal when forming hydroxamic acids from esters or amides under alkaline conditions.
  • Cross-coupling reactions: Such as Heck or Suzuki reactions used to introduce various substituents on the aromatic rings.

Technical Details

  1. Formation of Hydroxamic Acids: Hydroxamic acids are synthesized by reacting hydroxylamine with carboxylic acids or their derivatives.
  2. Purification Techniques: Compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological assays .
Mechanism of Action

The mechanism by which HDAC-IN-H13 exerts its effects involves:

  1. Inhibition of Histone Deacetylases: By binding to the active site of these enzymes, HDAC-IN-H13 prevents them from removing acetyl groups from histones.
  2. Alteration of Gene Expression: This inhibition leads to increased acetylation levels, resulting in a more relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes.

Data Supporting Mechanism

Studies have shown that compounds similar to HDAC-IN-H13 can lead to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of HDAC-IN-H13 can include:

  • Solubility: Often soluble in organic solvents like DMSO or ethanol.
  • Melting Point: Specific values depend on the exact formulation but are typically within a defined range for similar compounds.

Relevant Data

  • Stability: Compounds must be stable under physiological conditions to be effective therapeutics.
  • pKa values: Relevant for understanding ionization at physiological pH.
Applications

HDAC-IN-H13 has several scientific applications:

  • Cancer Therapy: As an HDAC inhibitor, it holds potential for treating various cancers by reactivating silenced tumor suppressor genes.
  • Neurodegenerative Diseases: Research indicates that HDAC inhibitors may also play a role in treating conditions like Alzheimer's disease by promoting neuroprotection.
  • Epigenetic Research: Used as tools to study the role of histone modifications in gene regulation.
Introduction to HDACs and Their Epigenetic Roles

Histone Deacetylase (HDAC) Superfamily: Classification and Evolutionary Conservation

The zinc-dependent histone deacetylase (HDAC) family comprises 18 enzymes divided into four classes based on sequence homology, subcellular localization, and catalytic mechanisms. Class I (HDAC1, HDAC2, HDAC3, HDAC8), Class IIa (HDAC4, HDAC5, HDAC7, HDAC9), Class IIb (HDAC6, HDAC10), and Class IV (HDAC11) utilize Zn²⁺ for deacetylase activity, whereas Class III (SIRT1-7) are NAD⁺-dependent sirtuins [1] [3] [8]. Phylogenetic analysis across 25 vertebrate species reveals high evolutionary conservation, particularly for Class I HDACs, which share 40–70% sequence similarity with yeast Rpd3 [3] [7]. HDAC5 exhibits the strongest conservation among primates, while HDAC7 and HDAC10 show divergent transcription factor binding site (TFBS) profiles, suggesting functional diversification [7].

Table 1: Classification of Zinc-Dependent HDACs

ClassMembersYeast HomologCatalytic DomainsTissue Distribution
IHDAC1,2,3,8Rpd31Ubiquitous
IIaHDAC4,5,7,9Hda11Heart, brain, muscle
IIbHDAC6,10Hda12 (HDAC6), 1 (HDAC10)Heart, brain (HDAC6); liver, spleen (HDAC10)
IVHDAC11Rpd3/Hda1 hybrid1Brain, kidney, testis

Structural and Functional Overview of Class I HDACs

Class I HDACs feature a conserved catalytic domain of ~400 amino acids with a parallel β-sheet core flanked by α-helices. This domain contains a narrow hydrophobic channel (12 Å deep) lined with residues like Phe152, Phe208, and His180, which guide acetylated lysine substrates to the catalytic Zn²⁺ ion [1] [4]. Key structural distinctions include:

  • HDAC1/2/3: Contain C-terminal extensions for phosphorylation-dependent activation and recruitment into multiprotein complexes (e.g., Sin3, NuRD, CoREST) [1] [9].
  • HDAC8: Lacks a C-terminal extension and functions independently. Its catalytic pocket substitutes Met274 with leucine, altering substrate specificity [1] [4].HDAC1/2 are strictly nuclear, while HDAC3 shuttles between nucleus and cytoplasm via nuclear localization/export signals [1] [7]. Class I HDACs regulate cell proliferation, apoptosis, and DNA damage response, with HDAC8 uniquely involved in smooth muscle differentiation [1] [4].

Table 2: Structural and Functional Features of Class I HDACs

IsoformCatalytic ResiduesUnique Structural FeaturesPrimary Functions
HDAC1/2His-Asp-Asp-Zn²⁺ triadC-terminal phosphorylation sitesGene repression via NuRD/Sin3 complexes
HDAC3His-Asp-Asp-Zn²⁺ triadNLS/NES signalsDNA damage response, metabolic regulation
HDAC8His178-Asp267-Zn²⁺No C-terminal extension; Leu274Smooth muscle contraction, telomerase maintenance

Epigenetic Regulation by HDACs: Chromatin Remodeling and Gene Silencing

HDACs catalyze the removal of acetyl groups from ε-amino lysine residues on histones H3 and H4, reversing chromatin relaxation induced by histone acetyltransferases (HATs). Deacetylation restores the positive charge on histones, strengthening their interaction with negatively charged DNA and promoting chromatin condensation into transcriptionally inactive heterochromatin [5] [8] [9]. This process enables:

  • Transcriptional repression: HDAC1/2 within Sin3/NuRD complexes recruit methyl-CpG-binding proteins (e.g., MBD2), which further compact chromatin and block transcription factor access [9].
  • Cross-talk with other modifications: Deacetylation permits secondary repressive marks like H3K9 methylation. Conversely, HDAC inhibition increases H3K9/K14 acetylation, opening chromatin in promoters of tumor suppressor genes [5] [6].
  • Memory consolidation: In neurons, HDAC2-mediated repression of synaptic plasticity genes (e.g., BDNF, CREB1) impairs long-term memory formation, while HDAC inhibitors enhance histone acetylation and memory engram stability [5] [9].

Non-Histone Substrates of HDACs: Implications for Cellular Signaling

Beyond histones, Class I HDACs deacetylate >50 non-histone proteins, expanding their influence to diverse cellular pathways:

  • Transcription factors: HDAC1/2 deacetylate p53 (reducing its DNA-binding affinity) and STAT3 (modulating cytokine signaling) [1] [6].
  • DNA repair machinery: HDAC3 deacetylates Ku70, altering its role in double-strand break repair [9].
  • Metabolic regulators: HDAC8 targets metabolic enzymes like ACS2 (acetyl-CoA synthetase), linking epigenetics to cellular energetics [1] [4].HDAC6 (Class IIb) uniquely deacetylates α-tubulin, cortactin, and HSP90, impacting cytoskeletal dynamics, cell migration, and protein folding [6] [10]. These activities position HDACs as nodal regulators of cellular homeostasis, with dysregulation contributing to cancer, neurodegeneration, and immune disorders [1] [9].

Table 3: Key Non-Histone Substrates of HDACs

SubstrateHDAC ClassFunctional Consequence of DeacetylationDisease Relevance
p53I (HDAC1)Attenuated transcriptional activityImpaired tumor suppression
STAT3I (HDAC3)Enhanced oncogenic signalingCancer progression
α-TubulinIIb (HDAC6)Altered microtubule stability; impaired cargo transportNeurodegeneration
HSP90I/IIbReduced chaperone activity; client protein degradationCancer metastasis
Ku70I (HDAC3)Impaired DNA double-strand break repairGenomic instability

Properties

Product Name

HDAC-IN-H13

IUPAC Name

(S)-5-Cyclopropyl-N-(1-(4-(hydroxycarbamoyl)phenyl)ethyl)-5'-phenyl-[2,2'-bithiazole]-4-carboxamide

Molecular Formula

C25H22N4O3S2

Molecular Weight

490.596

InChI

InChI=1S/C25H22N4O3S2/c1-14(15-7-11-18(12-8-15)22(30)29-32)27-23(31)20-21(17-9-10-17)34-25(28-20)24-26-13-19(33-24)16-5-3-2-4-6-16/h2-8,11-14,17,32H,9-10H2,1H3,(H,27,31)(H,29,30)/t14-/m0/s1

InChI Key

SELDFFFQCMDDJR-AWEZNQCLSA-N

SMILES

O=C(C1=C(C2CC2)SC(C3=NC=C(C4=CC=CC=C4)S3)=N1)N[C@H](C5=CC=C(C(NO)=O)C=C5)C

Solubility

Soluble in DMSO

Synonyms

HDAC-IN-H13

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